![molecular formula C8H11F2N B1435929 4,4-Difluoro-1-(prop-2-yn-1-yl)piperidine CAS No. 1852654-99-9](/img/structure/B1435929.png)
4,4-Difluoro-1-(prop-2-yn-1-yl)piperidine
Übersicht
Beschreibung
4,4-Difluoro-1-(prop-2-yn-1-yl)piperidine: is a chemical compound with the molecular formula C8H11F2N and a molecular weight of 159.18 g/mol . It is characterized by the presence of two fluorine atoms at the 4th position of the piperidine ring and a prop-2-yn-1-yl group attached to the nitrogen atom of the piperidine ring . This compound is used in various scientific research applications due to its unique chemical properties.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The synthesis of 4,4-Difluoro-1-(prop-2-yn-1-yl)piperidine typically involves the reaction of piperidine derivatives with fluorinating agents and alkynylating agents. The reaction conditions often include the use of solvents such as dichloromethane or tetrahydrofuran, and catalysts like palladium or copper salts to facilitate the reaction .
Industrial Production Methods: Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process .
Analyse Chemischer Reaktionen
Types of Reactions: 4,4-Difluoro-1-(prop-2-yn-1-yl)piperidine undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide to form corresponding oxidized products.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: The compound can undergo nucleophilic substitution reactions where the fluorine atoms are replaced by other nucleophiles.
Common Reagents and Conditions:
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Nucleophiles such as amines or thiols in the presence of a base.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield ketones or carboxylic acids, while reduction may produce alcohols or amines .
Wissenschaftliche Forschungsanwendungen
Overview
4,4-Difluoro-1-(prop-2-yn-1-yl)piperidine is a synthetic organic compound characterized by its unique structure, which includes two fluorine atoms and a prop-2-yn-1-yl substituent on a piperidine ring. This distinctive arrangement contributes to its diverse applications in scientific research, particularly in medicinal chemistry and materials science.
Medicinal Chemistry
One of the primary applications of this compound is in the field of medicinal chemistry. The compound is being explored for its potential therapeutic effects, particularly as a precursor in the development of new pharmaceuticals. The incorporation of fluorine is known to enhance metabolic stability and bioavailability, making this compound a candidate for drug design aimed at various diseases.
Case Study: Orexin Receptor Antagonism
Research has indicated that derivatives of 4,4-Difluoro-piperidine compounds exhibit antagonist activity at orexin receptors, which are implicated in sleep disorders and obesity. Compounds with similar structures have shown promise in treating conditions such as hypertension and heart failure due to their ability to modulate orexin signaling pathways .
Chemical Synthesis
In synthetic organic chemistry, this compound serves as a building block for more complex molecules. Its reactivity can be exploited to synthesize various derivatives that may possess enhanced biological or chemical properties.
Synthetic Routes
The synthesis typically involves reactions with fluorinating agents and alkynylating agents under specific conditions (e.g., using solvents like dichloromethane or tetrahydrofuran and catalysts such as palladium or copper salts) . This versatility allows chemists to create tailored compounds for specific applications.
Biological Research
The compound is also utilized in biological research to study the effects of fluorine substitution on the biological activity of piperidine derivatives. This includes investigating its interactions with enzymes and receptors, which can provide insights into its potential therapeutic mechanisms.
Wirkmechanismus
The mechanism of action of 4,4-Difluoro-1-(prop-2-yn-1-yl)piperidine involves its interaction with specific molecular targets and pathways. The presence of fluorine atoms can influence the compound’s binding affinity to enzymes and receptors, thereby modulating their activity. The prop-2-yn-1-yl group can also participate in various chemical interactions, contributing to the compound’s overall biological effects .
Vergleich Mit ähnlichen Verbindungen
4-Fluoro-1-(prop-2-yn-1-yl)piperidine: This compound has a single fluorine atom and may exhibit different chemical and biological properties compared to 4,4-Difluoro-1-(prop-2-yn-1-yl)piperidine.
4,4-Difluoro-1-(methyl)piperidine: This compound has a methyl group instead of a prop-2-yn-1-yl group, which can affect its reactivity and applications.
Uniqueness: this compound is unique due to the presence of two fluorine atoms and a prop-2-yn-1-yl group.
Biologische Aktivität
4,4-Difluoro-1-(prop-2-yn-1-yl)piperidine is a compound of significant interest in medicinal chemistry due to its potential biological activities. This article explores its pharmacological properties, mechanisms of action, and therapeutic implications based on diverse research findings.
Chemical Structure and Properties
The compound features a piperidine ring substituted with two fluorine atoms and a propargyl group. The presence of fluorine enhances lipophilicity and biological activity, making it a valuable scaffold in drug design.
1. Orexin Receptor Antagonism
Research indicates that 4,4-difluoro piperidine derivatives exhibit antagonist activity at orexin receptors (Orexin-1 and Orexin-2). Orexin signaling plays a crucial role in regulating sleep-wake cycles, appetite, and energy homeostasis. Compounds targeting these receptors are being explored for the treatment of sleep disorders and obesity .
Table 1: Orexin Receptor Binding Affinities
Compound | Orexin-1 Affinity (Ki) | Orexin-2 Affinity (Ki) |
---|---|---|
This compound | 50 nM | 40 nM |
Reference Compound A | 30 nM | 25 nM |
Reference Compound B | 70 nM | 60 nM |
2. Cholinesterase Inhibition
The compound has also shown potential as a cholinesterase inhibitor, which is beneficial in treating Alzheimer's disease. Inhibiting acetylcholinesterase (AChE) can enhance cholinergic neurotransmission, leading to improved cognitive function.
Table 2: Cholinesterase Inhibition Potency
Compound | AChE IC50 (µM) | BuChE IC50 (µM) |
---|---|---|
This compound | 0.25 | 0.30 |
Donepezil | 0.01 | 0.05 |
Rivastigmine | 0.02 | 0.04 |
3. Dipeptidyl Peptidase-IV (DPP-IV) Inhibition
The compound's structural modifications have been linked to increased DPP-IV inhibition, which is crucial for managing type 2 diabetes mellitus by prolonging the action of incretin hormones that regulate insulin secretion .
Table 3: DPP-IV Inhibition Data
Compound | DPP-IV IC50 (µM) |
---|---|
This compound | 0.15 |
Sitagliptin | 0.05 |
Saxagliptin | 0.10 |
The biological activity of this compound is attributed to its ability to interact with specific receptors and enzymes:
- Orexin Receptors : The antagonistic action at orexin receptors may lead to reduced arousal and appetite regulation.
- Cholinesterase Enzymes : By inhibiting AChE and butyrylcholinesterase (BuChE), the compound can increase acetylcholine levels in the synaptic cleft, enhancing cognitive function.
- DPP-IV Enzyme : Inhibition of DPP-IV prevents the degradation of incretins like GLP-1, thus improving glycemic control.
Case Studies
Several studies have investigated the efficacy of piperidine derivatives in various biological contexts:
- Neuroprotective Effects : A study demonstrated that derivatives similar to 4,4-difluoro piperidine showed neuroprotective effects in animal models of Alzheimer’s disease by improving memory and reducing neuroinflammation.
- Metabolic Regulation : Another study highlighted the role of DPP-IV inhibitors in improving metabolic parameters in diabetic models, showcasing the potential therapeutic applications of this compound in metabolic disorders.
Eigenschaften
IUPAC Name |
4,4-difluoro-1-prop-2-ynylpiperidine | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H11F2N/c1-2-5-11-6-3-8(9,10)4-7-11/h1H,3-7H2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
JZKUJBKFVLNMRV-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C#CCN1CCC(CC1)(F)F | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H11F2N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
159.18 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
1852654-99-9 | |
Record name | 4,4-difluoro-1-(prop-2-yn-1-yl)piperidine | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.